

# 2,3-Dichlorobenzoyl chloride molecular weight and formula

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## Compound of Interest

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An In-Depth Technical Guide to **2,3-Dichlorobenzoyl Chloride**: Properties, Synthesis, and Applications in Drug Development

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2,3-dichlorobenzoyl chloride**, a pivotal chemical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis pathways, reactivity, and critical applications, with a strong emphasis on its role in the production of the anticonvulsant drug Lamotrigine.

## Introduction: The Significance of a Reactive Intermediate

**2,3-Dichlorobenzoyl chloride** (DCBC) is an acylated aromatic compound characterized by a benzoyl chloride backbone substituted with two chlorine atoms at the 2 and 3 positions. As an acid chloride, it possesses a highly electrophilic carbonyl carbon, making it a versatile and reactive reagent for a variety of nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility as a building block in organic synthesis.

Its most prominent application lies in the pharmaceutical industry, where it serves as a key starting material for the synthesis of Lamotrigine, an essential medication for treating epilepsy.

and bipolar disorder.[1][2] The precise arrangement of the chloro-substituents on the aromatic ring is critical for the biological activity of the final drug product, making the reliable synthesis and application of high-purity DCBC a subject of significant industrial and academic interest.

## Physicochemical and Spectroscopic Data

The fundamental properties of **2,3-dichlorobenzoyl chloride** are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and use in quantitative chemical synthesis.

Property	Value	Source(s)
Chemical Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>3</sub> O	[3][4]
Molecular Weight	209.45 g/mol	[5]
CAS Number	2905-60-4	[3][5]
Appearance	White to light yellow or light brown solid, powder, or liquid	[3]
Melting Point	29-32 °C	[3]
Boiling Point	140 °C @ 14 mmHg	
IUPAC Name	2,3-dichlorobenzoyl chloride	[3]
Canonical SMILES	<chem>C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl</chem>	[3]
InChIKey	YBONBWJSFMTXLE-UHFFFAOYSA-N	[3]

## Synthesis Methodologies: Pathways to a Key Intermediate

The industrial production of **2,3-dichlorobenzoyl chloride** is typically achieved through two primary routes. The choice of method often depends on the availability of starting materials, cost, and desired purity.

## Method 1: Chlorination of 2,3-Dichlorobenzoic Acid

This classic laboratory and industrial method involves the conversion of the corresponding carboxylic acid to the acid chloride using a chlorinating agent. Thionyl chloride ( $\text{SOCl}_2$ ) is commonly employed for this transformation.<sup>[5][6]</sup>

Causality of Experimental Choice: Thionyl chloride is a preferred reagent because the reaction byproducts, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride ( $\text{HCl}$ ), are gaseous. This simplifies purification, as the volatile byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product and leaving behind relatively pure **2,3-dichlorobenzoyl chloride**. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming the reactive Vilsmeier reagent in situ.

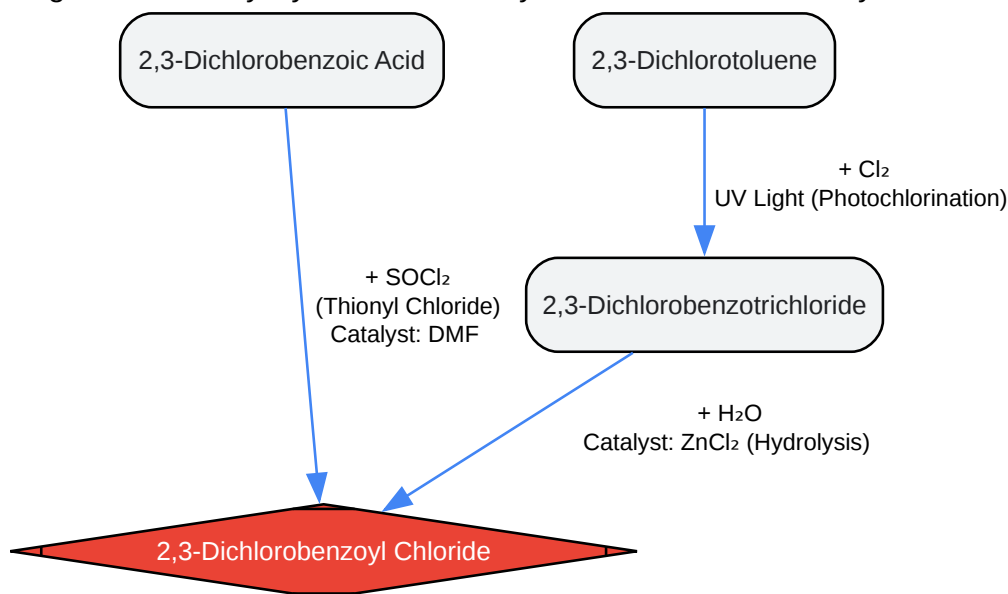
## Method 2: Photochlorination and Hydrolysis of 2,3-Dichlorotoluene

A more scalable industrial process starts from 2,3-dichlorotoluene.<sup>[1]</sup> This multi-step synthesis involves:

- Photochlorination: Free-radical chlorination of the methyl group of 2,3-dichlorotoluene under UV irradiation yields 2,3-dichlorobenzotrichloride.
- Hydrolysis: The resulting 2,3-dichlorobenzotrichloride is then carefully hydrolyzed to produce **2,3-dichlorobenzoyl chloride**. This step can be catalyzed by a Lewis acid such as zinc(II) chloride ( $\text{ZnCl}_2$ ).<sup>[6]</sup>

Causality of Experimental Choice: This route is advantageous for large-scale production as 2,3-dichlorotoluene is an accessible and cost-effective starting material. The photochlorination step can be controlled to achieve high conversion to the trichlorinated intermediate. The subsequent hydrolysis is a robust and high-yielding reaction.

Figure 1. Primary Synthesis Pathways for 2,3-Dichlorobenzoyl Chloride

[Click to download full resolution via product page](#)Caption: Figure 1. Primary Synthesis Pathways for **2,3-Dichlorobenzoyl Chloride**

## Core Application: Synthesis of Lamotrigine

The primary driver for the industrial production of **2,3-dichlorobenzoyl chloride** is its role as a critical precursor in the synthesis of Lamotrigine, a phenyltriazine class anticonvulsant.[2][7]

The synthesis proceeds via the formation of a key acyl cyanide intermediate.

## The Cyanation Reaction: Forming the Acyl Cyanide

The first step in this sequence is the reaction of **2,3-dichlorobenzoyl chloride** with a cyanide source to form 2,3-dichlorobenzoyl cyanide.[1] This reaction is a nucleophilic acyl substitution where the cyanide anion ( $\text{CN}^-$ ) displaces the chloride from the carbonyl group.

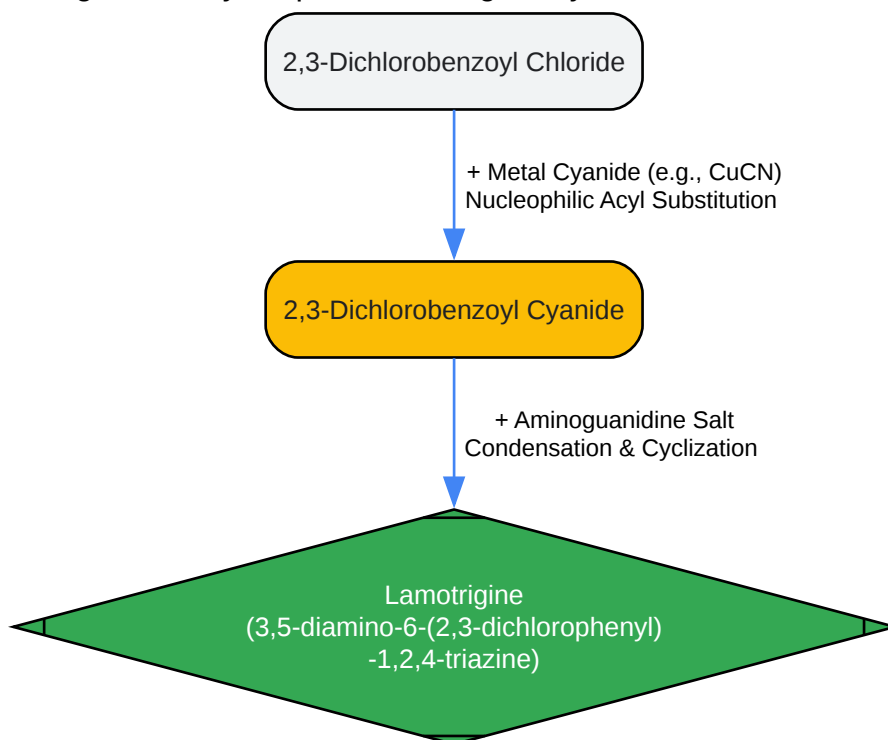
Causality of Experimental Choice: While various cyanide salts can be used, cuprous cyanide ( $\text{CuCN}$ ) is frequently employed.[1][8] The use of a copper(I) salt is advantageous as it facilitates the reaction, and its insolubility in many organic solvents can simplify workup. High-

throughput screening studies have also identified other effective catalytic systems, including the use of amine bases or phase-transfer catalysts with sodium cyanide (NaCN).[9] The choice of solvent and catalyst is critical to optimize yield and minimize side reactions.[9]

## Cyclization to Lamotrigine

The 2,3-dichlorobenzoyl cyanide intermediate is then reacted with an aminoguanidine salt in an acidic medium.[2][7] This condensation and subsequent cyclization reaction forms the 1,2,4-triazine ring system characteristic of Lamotrigine.

Figure 2. Key Steps in Lamotrigine Synthesis from DCBC



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Caption: Figure 2. Key Steps in Lamotrigine Synthesis from DCBC

## Validated Experimental Protocols

The following protocols are adapted from patent literature and peer-reviewed studies, providing a validated starting point for laboratory synthesis.

## Protocol 1: Synthesis of 2,3-Dichlorobenzoyl Chloride from 2,3-Dichlorobenzotrichloride[7]

- **Reactor Setup:** Charge a glass reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and distillation condenser with 366.5 g of 2,3-dichlorobenzotrichloride (assay 96.0%, 1.33 moles).
- **Catalyst Addition:** Add a catalytic amount of zinc(II) chloride ( $\text{ZnCl}_2$ , 1 g).
- **Heating:** Heat the reaction mixture to 160-165 °C with stirring.
- **Hydrolysis:** Add 24.0 g of water dropwise via the dropping funnel over 1 hour, maintaining the temperature at 160-165 °C. Gaseous HCl will evolve and can be scrubbed.
- **Reaction Monitoring:** Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
- **Purification:** Upon completion, configure the apparatus for vacuum distillation. Distill the crude product to yield pure **2,3-dichlorobenzoyl chloride**. A typical yield is approximately 88%.

## Protocol 2: Synthesis of 2,3-Dichlorobenzoyl Cyanide[9]

- **Reactor Setup:** Charge a reactor with 350.0 g of **2,3-dichlorobenzoyl chloride** (1.67 moles) and 200.0 g of cuprous cyanide ( $\text{CuCN}$ ).
- **Heating:** Heat the mixture to 160-165 °C and stir vigorously at this temperature for 7 hours.
- **Quenching & Extraction:** Cool the mixture to 85 °C and add 1200 mL of toluene. Stir the resulting slurry for 1 hour at 60 °C.
- **Filtration:** Cool the mixture to 15 °C and filter to remove the inorganic salts (copper chlorides and unreacted  $\text{CuCN}$ ).

- **Solvent Removal:** Remove the toluene from the filtrate by distillation under reduced pressure (e.g., at 55 °C).
- **Crystallization:** Crystallize the crude product from petroleum ether to yield pure 2,3-dichlorobenzoyl cyanide. A typical yield is approximately 94%.

## Safety, Handling, and Storage

**2,3-Dichlorobenzoyl chloride** is a hazardous chemical that requires strict safety protocols. Its reactivity makes it corrosive and a lachrymator.

Trustworthiness through Self-Validation: Adherence to the following safety protocols is a self-validating system for preventing exposure and ensuring experimental integrity. Deviations can lead to reagent decomposition, failed reactions, and significant safety incidents.

Hazard Class	GHS Pictogram	Hazard Statement
Acute Toxicity, Oral	GHS07 (Irritant)	H302: Harmful if swallowed
Skin Corrosion	GHS05 (Corrosive)	H314: Causes severe skin burns and eye damage
Aquatic Hazard	GHS09 (Environmental)	H410: Very toxic to aquatic life with long lasting effects

Data sourced from multiple safety data sheets.[\[3\]](#)

Handling:

- **Ventilation:** Always handle in a certified chemical fume hood to avoid inhalation of corrosive vapors.[\[10\]](#)[\[11\]](#)
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[\[11\]](#)
- **Moisture Sensitivity:** The compound reacts violently with water and moisture to release HCl gas. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

#### Storage:

- Store in a tightly sealed, corrosion-resistant container.
- Keep in a cool, dry, and dark place, away from incompatible materials such as water, alcohols, amines, and strong bases.<sup>[12]</sup>
- Storage under an inert gas is recommended to preserve purity.

## Conclusion

**2,3-Dichlorobenzoyl chloride** is more than a simple chlorinated aromatic; it is an enabling reagent that provides a direct synthetic route to complex and vital pharmaceutical agents. Its well-defined reactivity, coupled with scalable synthesis methodologies, solidifies its position as a high-value intermediate in medicinal and industrial chemistry. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is paramount for any scientist or researcher aiming to leverage its synthetic potential safely and effectively.

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